![molecular formula C18H17N3O B2504144 (E)-3-fenil-1-((5R,8S)-6,7,8,9-tetrahidro-5H-5,8-epiminociclohepta[d]pirimidin-10-il)prop-2-en-1-ona CAS No. 1904636-57-2](/img/structure/B2504144.png)
(E)-3-fenil-1-((5R,8S)-6,7,8,9-tetrahidro-5H-5,8-epiminociclohepta[d]pirimidin-10-il)prop-2-en-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.354. The purity is usually 95%.
BenchChem offers high-quality (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación del Cáncer y la Inhibición Dirigida de Quinasas
La estructura del compuesto sugiere que puede actuar como un inhibidor de quinasas. Estudios recientes han explorado su potencial como un inhibidor de quinasas multidiana. Específicamente, los derivados halogenados de este compuesto, como 5k, han demostrado efectos citotóxicos prometedores contra varias líneas celulares de cáncer. Notablemente, 5k exhibió una actividad significativa contra enzimas como EGFR, Her2, VEGFR2 y CDK2, con valores de IC50 comparables al conocido TKI sunitinib. Las investigaciones mecanísticas revelaron que 5k induce el arresto del ciclo celular y la apoptosis en las células HepG2, lo que lo convierte en un candidato para su posterior desarrollo en la terapia del cáncer .
Inmunomodulación e Investigación de la Equinácea
Curiosamente, la estructura del compuesto se asemeja a ciertas alcamidas que se encuentran en las preparaciones de equinácea. Las alcamidas desempeñan un papel crucial en los efectos inmunomoduladores de los extractos de equinácea. Si bien la investigación sobre este compuesto específico es limitada, comprender su distribución en los tejidos y el transporte a través de la barrera hematoencefálica (BBB) podría arrojar luz sobre sus posibles propiedades inmunomoduladoras. Se necesitan más estudios para explorar sus interacciones con los receptores inmunitarios y las citocinas .
Mecanismo De Acción
Target of Action
The primary targets of this compound, also known as Ritlecitinib , are Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family . JAK3 is a critical component of the signaling mechanism used by numerous cytokines that play key roles in lymphocyte development. The TEC kinase family is involved in intracellular signaling pathways that regulate cellular growth, development, and stress responses.
Mode of Action
Ritlecitinib binds covalently to Cys-909 of JAK3 , a site where other JAK isoforms have a serine residue . This makes Ritlecitinib a highly selective and irreversible JAK3 inhibitor . Other kinases have a cysteine at a position equivalent to Cys-909 in JAK3, and several of them belong to the TEC kinase family . The dual activity of Ritlecitinib toward JAK3 and the TEC kinase family blocks cytokine signaling as well as the cytolytic activity of T cells .
Biochemical Pathways
The inhibition of JAK3 and TEC kinase family by Ritlecitinib disrupts the JAK-STAT signaling pathway, which is crucial for the immune response. This disruption can lead to a decrease in the production of pro-inflammatory cytokines and a reduction in the proliferation and function of T cells, both of which are implicated in the pathogenesis of various autoimmune diseases .
Pharmacokinetics
Ritlecitinib exhibits good oral bioavailability . It is rapidly absorbed and distributed throughout the body, including the liver and various regions of the brain . The systemic half-life of Ritlecitinib is approximately 2 hours .
Result of Action
The molecular and cellular effects of Ritlecitinib’s action include a reduction in the production of pro-inflammatory cytokines and a decrease in the proliferation and function of T cells . These effects can lead to a decrease in inflammation and tissue damage associated with various autoimmune diseases .
Análisis Bioquímico
Biochemical Properties
This compound is a highly selective inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family . The (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one binds covalently to Cys-909 of JAK3, a site where other JAK isoforms have a serine residue .
Cellular Effects
The compound’s interaction with JAK3 and the TEC kinase family block cytokine signaling as well as the cytolytic activity of T cells, both implicated in the pathogenesis of alopecia areata .
Molecular Mechanism
The molecular mechanism of action of (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one involves its binding to Cys-909 of JAK3 . This binding is highly selective and irreversible, making it a potent inhibitor of JAK3 .
Actividad Biológica
The compound (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other relevant pharmacological effects.
Chemical Structure
The structural formula of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of various chalcone derivatives, including compounds similar to the one . Research indicates that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (human breast cancer) and others.
Key Findings:
- Cytotoxic Effects : In vitro studies demonstrated that derivatives of chalcones possess high cytotoxic activity against MCF-7 cells, surpassing the efficacy of standard chemotherapeutic agents like Tamoxifen .
- Mechanism of Action : The mechanism typically involves the induction of apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties . Studies indicate that certain structural motifs within chalcones can enhance antibacterial activity against various strains.
Research Insights:
- Inhibition of Bacterial Growth : Compounds structurally related to (E)-3-phenyl-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)prop-2-en-1-one have shown promising results against Gram-positive and Gram-negative bacteria .
- Potential Applications : The antibacterial activity suggests potential applications in treating infections caused by resistant bacterial strains.
Data Tables
Biological Activity | Cell Line/Organism | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 10 | |
Antibacterial | E. coli | 25 | |
Antibacterial | S. aureus | 15 |
Case Studies
- Case Study 1 : A study involving a series of chalcone derivatives reported significant cytotoxicity against MCF-7 cells with IC50 values lower than those observed for traditional treatments. The study emphasized structural modifications leading to enhanced activity .
- Case Study 2 : Another investigation focused on the antibacterial properties of a related compound demonstrated effective inhibition against S. aureus and E. coli with minimal cytotoxicity to human cell lines .
Propiedades
IUPAC Name |
(E)-3-phenyl-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(9-6-13-4-2-1-3-5-13)21-14-7-8-17(21)15-11-19-12-20-16(15)10-14/h1-6,9,11-12,14,17H,7-8,10H2/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJAEUBHVXLYDZ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.